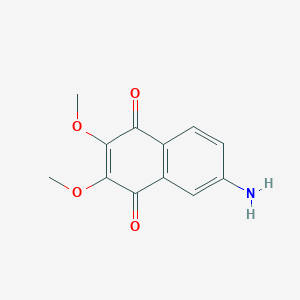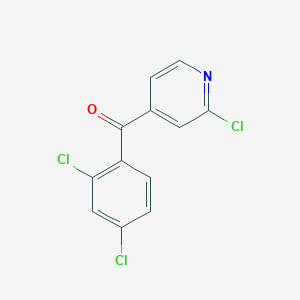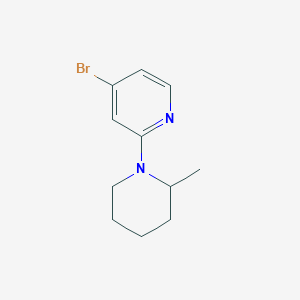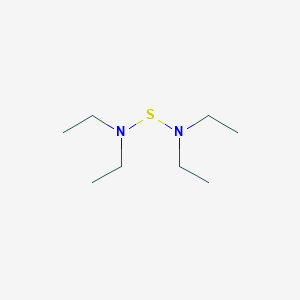
4-Methylnaphthalen-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylnaphthalen-1-amine hydrochloride is a nitrogen-containing organic compound with the molecular formula C11H11N·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl group at the 4-position and an amine group at the 1-position of the naphthalene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylnaphthalen-1-amine hydrochloride typically involves the following steps:
Nitration: Naphthalene is nitrated to form 4-methylnitronaphthalene.
Reduction: The nitro group is reduced to an amine group, yielding 4-methylnaphthalen-1-amine.
Hydrochloride Formation: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Methylnaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
4-Methylnaphthalen-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for various chemical reactions.
Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methylnaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes.
類似化合物との比較
4-Methylnaphthalen-1-amine hydrochloride can be compared with other similar compounds, such as:
N-Methyl-1-naphthalenemethylamine hydrochloride: Similar structure but with a methyl group on the nitrogen atom.
4-Methylterbinafine hydrochloride: Contains additional functional groups and is used as an antifungal agent.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
特性
CAS番号 |
51671-01-3 |
|---|---|
分子式 |
C11H12ClN |
分子量 |
193.67 g/mol |
IUPAC名 |
4-methylnaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H11N.ClH/c1-8-6-7-11(12)10-5-3-2-4-9(8)10;/h2-7H,12H2,1H3;1H |
InChIキー |
ZGQPJMWVYOTZKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



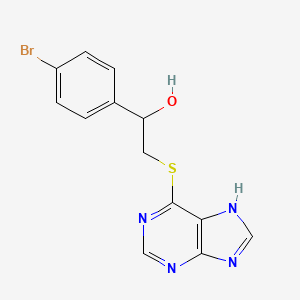
acetic acid](/img/structure/B14136877.png)
![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)

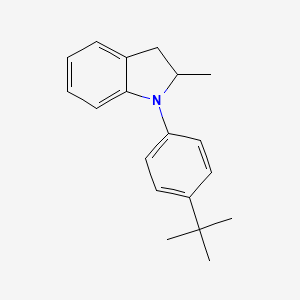
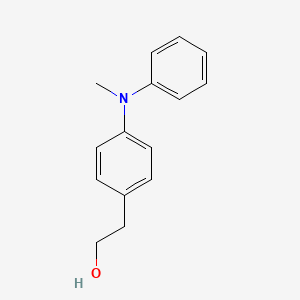
![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)
